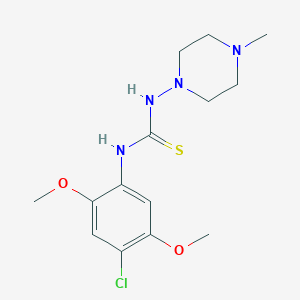
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylases, which are enzymes that degrade HIF proteins. HIF proteins play a crucial role in oxygen homeostasis and are involved in the regulation of erythropoiesis, angiogenesis, and metabolism. By inhibiting HIF prolyl hydroxylases, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide stabilizes HIF proteins, leading to increased EPO production and anti-tumor effects.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels and reduce the need for blood transfusions in patients with chronic kidney disease. In addition, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-tumor effects in preclinical studies. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with adverse effects such as hypertension, thrombosis, and cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase EPO production and stabilize HIF proteins. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has limitations such as its potential adverse effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
For N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research include investigating its potential therapeutic applications in other diseases such as heart failure, stroke, and Alzheimer's disease. In addition, further research is needed to understand the long-term effects and safety of N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for the development of more potent and selective HIF prolyl hydroxylase inhibitors.
Méthodes De Synthèse
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline and 3-fluorobenzaldehyde to produce 2-fluoro-N-(3-fluorophenyl)benzamide. This compound is then reacted with methylsulfonyl chloride to produce N-(3-fluorophenyl)-N-methylsulfonyl-2-fluorobenzamide. Finally, this compound is reacted with glycine to produce N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and cancer. In preclinical studies, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin (EPO) production, which stimulates the production of red blood cells. N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPNFGDPLLJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)

